噻虫胺氢草酸盐

描述

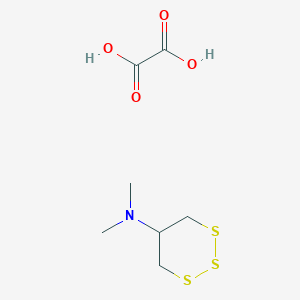

Thiocyclam hydrogen oxalate, also known as N,N-dimethyl-1,2,3-trithian-5-amine hydrogen oxalate, is a broad-spectrum insecticide used to control sucking and chewing pests on various crops. It is a nereistoxin analogue insecticide, which means it is derived from nereistoxin, a naturally occurring insecticide. Thiocyclam hydrogen oxalate is known for its effectiveness against pests such as spidermites, caterpillars, thrips, plant hoppers, whiteflies, and woolly aphids .

科学研究应用

Thiocyclam hydrogen oxalate has several scientific research applications. It is primarily used in agriculture to control pests on crops such as rice, oilseed rape, ornamentals, onions, apples, and pears. Studies have shown its effectiveness in managing rice pests like stem borers and leaf folders, which are considered economic pests that can significantly impact crop yield . Additionally, thiocyclam hydrogen oxalate is used in combination with other chemicals to enhance its efficacy and reduce the risk of pest resistance .

作用机制

Target of Action

Thiocyclam hydrogen oxalate primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. By interacting with these receptors, thiocyclam hydrogen oxalate can influence nerve signal transmission, leading to its insecticidal effects .

Mode of Action

Thiocyclam hydrogen oxalate acts as a nAChR channel blocker . It inhibits insect feeding, disrupts their digestive processes, and interferes with their growth and development . It has a systemic mode of action, meaning it is absorbed by plants and translocated throughout their tissues, providing protection against both above-ground and below-ground pests .

Biochemical Pathways

The compound’s interaction with the nAChR disrupts the normal functioning of the nervous system in insects. By blocking the nAChR channels, it prevents the proper transmission of nerve signals, leading to paralysis and eventual death of the insect .

Pharmacokinetics

This suggests that once absorbed by plants, it is distributed throughout the plant tissues, providing comprehensive protection .

Result of Action

The primary result of thiocyclam hydrogen oxalate’s action is the effective control of various insect pests. It inhibits insect feeding and disrupts their growth and development, leading to their death . This makes it a valuable tool in protecting crops from damaging pests.

Action Environment

Thiocyclam hydrogen oxalate is known to be mobile in the environment . It’s important to note that while it is effective against a broad spectrum of pests, it is also toxic to non-target organisms like bees, fish, and other aquatic organisms . Therefore, careful management is necessary to minimize environmental impact.

生化分析

Biochemical Properties

Thiocyclam hydrogen oxalate acts as an acetylcholine receptor agonist at low concentrations and antagonist at high concentrations without affecting the cholinesterase activity . This dual role allows it to interact with various enzymes and proteins involved in neurotransmission.

Cellular Effects

In humans, thiocyclam hydrogen oxalate has been associated with rhabdomyolysis and acute kidney injury . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of thiocyclam hydrogen oxalate involves its interaction with acetylcholine receptors. At low concentrations, it acts as an agonist, mimicking the action of acetylcholine, while at high concentrations, it acts as an antagonist, blocking the action of acetylcholine .

Temporal Effects in Laboratory Settings

It is known to degrade rapidly, suggesting that it does not persist in the environment .

Dosage Effects in Animal Models

It has been demonstrated to cause hepatic, renal, cardiac, and lung injury following ingestion .

Metabolic Pathways

Given its interaction with acetylcholine receptors, it may influence pathways related to neurotransmission .

准备方法

The synthesis of thiocyclam hydrogen oxalate involves several steps. One method includes mixing a thiocyclam aqueous solution in a medium solvent, cooling it to below 0°C, and slowly adding a sodium sulfide aqueous solution. This mixture is then subjected to a cyclization reaction at temperatures ranging from -15°C to 5°C. After the reaction, the mixture is filtered, and the filter cake is washed and dried to obtain sodium sulfite. The filtrate layers are then washed with water, and the lower layer is removed. The oil layer is heated to 20-30°C, and oxalic acid is slowly added. The mixture is then heated to 40-60°C, preserved for 0.5-2 hours, cooled, filtered, and dried to obtain thiocyclam .

化学反应分析

Thiocyclam hydrogen oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a nicotinic acetylcholine receptor channel blocker, which means it can interact with these receptors and block their function. Common reagents used in these reactions include sodium sulfide and oxalic acid. The major products formed from these reactions include sodium sulfite and thiocyclam .

相似化合物的比较

Thiocyclam hydrogen oxalate is similar to other nereistoxin analogue insecticides, such as thiosultap sodium, cartap, and bensultap. These compounds share a similar mode of action, targeting the nicotinic acetylcholine receptors in insects. thiocyclam hydrogen oxalate is unique in its broad-spectrum activity and effectiveness against a wide range of pests. It is also known for its relatively low phytotoxicity, making it a safer option for use on various crops .

Conclusion

Thiocyclam hydrogen oxalate is a valuable insecticide with a broad spectrum of activity against various pests. Its unique mode of action and effectiveness make it a crucial tool in agricultural pest management. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in both chemistry and agriculture.

生物活性

Thiocyclam hydrogen oxalate, known commercially as Evisect, is a synthetic insecticide with a complex biological profile. It is primarily used in agriculture to control a variety of pests, particularly sucking and chewing insects. This article delves into its biological activity, including its mechanism of action, toxicity profiles, and case studies that illustrate its effects in both humans and animals.

Thiocyclam hydrogen oxalate has the chemical formula and a molecular weight of 271.38 g/mol. It acts primarily as an acetylcholine receptor agonist at low concentrations and as an antagonist at higher concentrations. Importantly, it does not affect cholinesterase activity, which distinguishes it from many other organophosphate insecticides. This dual action leads to paralysis and death in insects by disrupting their normal cholinergic signaling pathways .

Table 1: Summary of Thiocyclam Hydrogen Oxalate Properties

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 271.38 g/mol |

| Mode of Action | Acetylcholine receptor agonist/antagonist |

| Environmental Persistence | Rapid degradation |

Toxicity and Case Studies

Despite its effectiveness as an insecticide, thiocyclam hydrogen oxalate poses risks to human health, particularly through accidental ingestion or misuse. A notable case involved a 38-year-old male who ingested a significant quantity of thiocyclam hydrogen oxalate and subsequently developed rhabdomyolysis and acute kidney injury without typical symptoms associated with cholinergic poisoning .

Case Study Overview

- Patient Profile : A 38-year-old Sri Lankan male

- Exposure : Ingested 100 g of thiocyclam hydrogen oxalate dissolved in water

- Symptoms : Initial abdominal discomfort followed by severe myalgia and dark urine

- Outcome : Recovery with supportive care; no cholinergic syndrome observed

This case highlights the potential for severe renal injury associated with thiocyclam hydrogen oxalate, even in the absence of classic poisoning symptoms.

Animal Studies

Research on animals, particularly Nubian goats, has shown that exposure to thiocyclam hydrogen oxalate can lead to significant renal damage. Histopathological examinations revealed shrunken glomeruli and tubular necrosis . Although these findings provide insight into the compound's toxicological profile, direct extrapolation to human cases remains uncertain.

Table 2: Observed Effects in Animal Studies

| Study Subject | Observed Effects |

|---|---|

| Nubian Goats | Glomerular shrinkage, tubular necrosis |

| Renal Biopsy Findings | Widening of Bowman’s space |

属性

IUPAC Name |

N,N-dimethyltrithian-5-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTQUFQQEYSGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSSC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31895-21-3 (Parent), 144-62-7 (Parent) | |

| Record name | Thiocyclam oxalate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047036 | |

| Record name | Thiocyclam oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31895-22-4 | |

| Record name | Thiocyclam hydrogen oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyclam oxalate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyclam oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,3-trithiacyclohexyldimethylammonium) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYCLAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LOM1T4X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。